molecular formula C17H16N2O3S B2415804 2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421465-19-1

2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2415804
CAS No.: 1421465-19-1
M. Wt: 328.39
InChI Key: VYCHAJHIGGKMOQ-UHFFFAOYSA-N
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Description

2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a thiophene ring, an acetamido group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Thiophen-2-yl Acetamide: This can be achieved by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Alkyne Formation: The acetamide is then subjected to a coupling reaction with a but-2-yn-1-yl halide in the presence of a base to form the alkyne intermediate.

    Benzamide Coupling: Finally, the alkyne intermediate is coupled with 2-hydroxybenzamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Shares the thiophene ring and amide functionality.

    Benzamide derivatives: Similar in structure but may lack the alkyne or thiophene components.

    Acetylene-linked compounds: Feature similar alkyne linkages but different functional groups.

Uniqueness

2-((4-(2-(Thiophen-2-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of a thiophene ring, an acetamido group, and a benzamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-thiophen-2-ylacetyl)amino]but-2-ynoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c18-17(21)14-7-1-2-8-15(14)22-10-4-3-9-19-16(20)12-13-6-5-11-23-13/h1-2,5-8,11H,9-10,12H2,(H2,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHAJHIGGKMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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